Developing more efficient and cost-effective synthetic methods to access this compound and its derivatives in high yield and purity. []
Conducting comprehensive structure-activity relationship (SAR) studies to understand the influence of different substituents on biological activity and optimize lead compounds for specific applications. [, , , ]
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. This compound features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxamide moiety, which contribute to its biological activity and chemical properties.
The compound has been synthesized and studied in various research contexts, highlighting its potential as an inhibitor in biological pathways. Notably, studies have focused on its synthesis methodologies, structural optimization, and biological activity against specific targets, such as kinases and other enzymes relevant in disease mechanisms .
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
The synthesis of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide can be achieved through several methodologies:
The synthesis typically involves the following steps:
The molecular structure of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide can be described as follows:
Crystallographic studies may provide insights into the compound's three-dimensional arrangement, confirming hydrogen bonding interactions and molecular packing that influence its physical properties .
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions:
The reactivity of this compound can be attributed to its functional groups, which can serve as nucleophiles or electrophiles in various organic reactions.
The mechanism of action for 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide primarily involves its interaction with specific biological targets:
Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity based on structural modifications, guiding further optimization efforts .
5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide has several potential applications:
This compound exemplifies the growing interest in pyrazole derivatives within medicinal chemistry, showcasing their versatility and importance in drug discovery efforts.
Pyrazole, a five-membered 1,2-diazole heterocycle, has emerged as a privileged scaffold in modern drug discovery due to its versatile pharmacological profile and favorable drug-like properties. The significant surge in pyrazole-containing drugs approved in the last decade—including bestsellers like ibrutinib (oncology), baricitinib (anti-inflammatory), and lenacapavir (HIV)—demonstrates the scaffold's therapeutic value [2]. These molecules exploit the pyrazole ring's ability to engage in diverse molecular interactions with biological targets, particularly protein kinases. Approximately 11% of FDA-approved small-molecule protein kinase inhibitors (PKIs) contain an unfused pyrazole core, including clinically significant agents like avapritinib (AYVAKIT™) for advanced systemic mastocytosis and erdafitinib (BALVERSA™) for metastatic urothelial carcinoma [8]. The pyrazole nucleus provides an optimal geometry for ATP-competitive inhibition within kinase binding pockets while maintaining metabolic stability compared to related heterocycles like imidazole, which are more susceptible to oxidative cleavage [8].
Table 1: Key Structural and Chemical Properties of 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
Property | Value/Description | Source |
---|---|---|
IUPAC Name | 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide | [1] [3] |
CAS Registry Number | 51516-81-5 | [4] |
Molecular Formula | C₁₁H₁₁FN₄O | [1] [4] |
Molecular Weight | 234.23 g/mol | [4] |
Physical Form | Powder | [1] |
Purity | ≥95% | [1] [3] |
Storage Conditions | Room Temperature | [1] |
The 5-aminopyrazole motif represents a structurally distinct subclass within pyrazole medicinal chemistry, characterized by an amino group (-NH₂) at the C5 position adjacent to the carboxamide functionality. This arrangement creates a hydrogen-bonding triad that enhances target engagement capabilities. The electron-donating amino group significantly modifies the electronic distribution across the pyrazole ring, increasing electron density at C4 and influencing the carboxamide's reactivity and hydrogen-bonding potential [2] [8]. This configuration mimics aspects of adenine's hydrogen-bonding pattern in ATP, potentially explaining the prevalence of 5-aminopyrazole derivatives in kinase inhibitor development. The carboxamide group (-C(O)NH₂) serves dual roles: it acts as both a hydrogen bond donor/acceptor and enhances aqueous solubility through its polar surface area, counterbalancing the hydrophobic character of aryl substituents. The synthetic versatility of 5-aminopyrazole-4-carboxamides as building blocks is evidenced by commercial availability of simpler analogues like 5-amino-1-methyl-1H-pyrazole-4-carboxamide (CAS 18213-75-7), which serves as a precursor for more complex medicinal chemistry analogs [6] [9].
The strategic incorporation of 4-fluorophenyl at N1 and methyl at C3 positions in 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide represents a deliberate optimization of the pyrazole scaffold for enhanced bioactivity and pharmacokinetic properties. The 4-fluorophenyl group contributes significant π-stacking capability while the fluorine atom modulates electronic properties through its strong electron-withdrawing effect. This fluorine enhances metabolic stability by reducing oxidative metabolism on the phenyl ring—a well-documented strategy in medicinal chemistry to prolong half-life [3] [8]. Simultaneously, fluorine's moderate lipophilicity (Hansch π parameter = 0.14) improves membrane permeability without excessive logP increase [8]. The C3 methyl group provides steric modulation that influences the molecule's conformation and binding pocket interactions. Methyl substituents at this position restrict rotational freedom and provide hydrophobic interactions within enzyme pockets, as demonstrated in clinically successful pyrazole-based drugs like encorafenib (BRAF inhibitor) and erdafitinib (FGFR inhibitor) that feature methyl or halogen substitutions at the analogous position [2] [8]. This specific substitution pattern balances target affinity, solubility, and metabolic stability—critical factors in drug candidate optimization.
Table 2: Impact of Substituents on Pyrazole Core Properties and Bioactivity
Substituent Position | Chemical Influence | Biological Consequence | Example Drugs |
---|---|---|---|
N1: 4-Fluorophenyl | ↑ Lipophilicity; ↑ Metabolic stability; ↑ π-π stacking | Enhanced target affinity; Improved pharmacokinetics | Erdafitinib (N-methylpyrazole) [2] |
C3: Methyl | ↑ Electron density; Steric bulk | Target selectivity modulation; Conformational restriction | Encorafenib (trisubstituted pyrazole) [2] |
C4: Carboxamide | ↑ Polarity; H-bond donor/acceptor | Solubility enhancement; Target binding interactions | Pralsetinib (dipyrazole unit) [2] |
C5: Amino group | Strong electron donation; H-bond donor | Electronic modulation; Binding pocket interactions | Baricitinib (disubstituted pyrazole) [2] |
The structural architecture of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide exemplifies modern rational drug design principles. The molecule integrates three critical components: (1) the pyrazole core as a versatile scaffold, (2) the 5-amino-4-carboxamide motif for hydrogen bonding and polarity, and (3) strategically selected substituents for target interaction and pharmacokinetic optimization. This comprehensive molecular design approach underlies the continued exploration of substituted 5-aminopyrazoles as potential therapeutic agents across multiple disease domains, particularly in oncology and infectious diseases where kinase modulation and protein-protein interaction inhibition are valuable therapeutic strategies [2] [8]. The compound's commercial availability as a research chemical (95% purity) further facilitates ongoing medicinal chemistry exploration of this structurally optimized pharmacophore [1] [3] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1